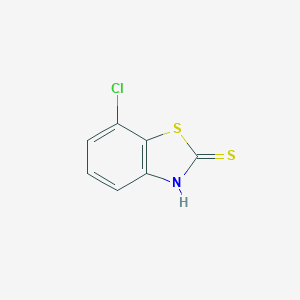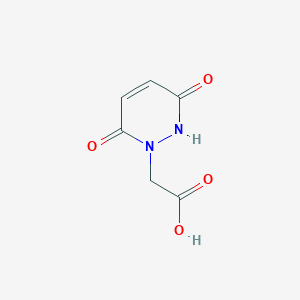
Benzyldimethylsilane
Overview
Description
Benzyldimethylsilane is an organosilicon compound with the molecular formula C₉H₁₄Si . It is a colorless liquid that is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The compound is characterized by the presence of a benzyl group attached to a silicon atom, which is further bonded to two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyldimethylsilane can be synthesized through various methods. One common method involves the reaction of benzyl chloride with dimethylchlorosilane in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Benzyldimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyldimethylsilanol using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form this compound hydride using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various electrophiles or nucleophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed:
Oxidation: Benzyldimethylsilanol
Reduction: this compound hydride
Substitution: Various substituted benzyldimethylsilanes depending on the reagents used.
Scientific Research Applications
Benzyldimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various silicon-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for silicon-based biomaterials.
Medicine: It is employed in the development of silicon-based drugs and drug delivery systems.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of benzyldimethylsilane involves its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can form strong bonds with other elements, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- Dimethylphenylsilane
- Methylphenylsilane
- Triphenylsilane
- Diphenylsilane
Comparison: Benzyldimethylsilane is unique due to the presence of the benzyl group, which imparts specific reactivity and properties. Compared to dimethylphenylsilane and methylphenylsilane, this compound has a higher reactivity towards electrophiles and nucleophiles due to the benzyl group. Triphenylsilane and diphenylsilane, on the other hand, have different steric and electronic properties, making them suitable for different applications .
Properties
InChI |
InChI=1S/C9H13Si/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDKWDVYZOKBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883702 | |
| Record name | Benzene, [(dimethylsilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-70-5 | |
| Record name | Benzene, ((dimethylsilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl(phenylmethyl)silane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, [(dimethylsilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, [(dimethylsilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does benzyldimethylsilane participate in cross-coupling reactions?
A: this compound can be incorporated into cyclic structures through reactions like silylcarbocyclization. These cyclic structures, such as (Z)-alkylidenylbenzylsilanes, can undergo palladium-catalyzed cross-coupling reactions with aryl halides. This process effectively replaces the silicon-containing group with an aryl group, leading to the formation of highly substituted cyclopentanes and other complex molecules [].
Q2: Can you provide an example of this compound's use in total synthesis?
A: Research demonstrates the use of this compound in synthesizing cyclic dimethylalkenylsiloxanes. These cyclic siloxanes serve as valuable precursors for (Z)-selective Hiyama cross-coupling reactions. This methodology proved instrumental in a concise total synthesis of leukotriene B3, showcasing the reagent's utility in complex natural product synthesis [].
Q3: Does this compound exhibit selectivity in its reactions?
A: Yes, this compound displays selectivity in various reactions. For instance, it enables the (Z)-selective trialkylsilylation of terminal olefins when combined with an iridium catalyst system []. Additionally, in the presence of a rhodium catalyst, it participates in silylcarbocyclization reactions, favoring the formation of five-membered rings with a (Z)-alkylidenylbenzylsilyl group [].
Q4: Are there any specific reaction conditions that favor reactions involving this compound?
A4: The research highlights the importance of specific conditions for optimizing reactions with this compound:
- Catalysts: Palladium catalysts are frequently employed for cross-coupling reactions involving alkylidenylsilanes derived from this compound []. Iridium catalysts, particularly in combination with ligands like dtbpy and additives like 2-norbornene, are crucial for achieving high yields and Z-selectivity in trialkylsilylation reactions [].
- Temperature: Cross-coupling reactions utilizing alkylidenylsilanes often proceed efficiently at ambient temperatures [], while trialkylsilylation may require moderately elevated temperatures, around 40°C [].
Q5: What are the structural characteristics of this compound?
A5: this compound consists of a benzene ring (C6H5) attached to a silicon atom. The silicon atom is further bonded to two methyl groups (CH3) and a hydrogen atom (H). This structure provides a reactive silicon-hydrogen bond, allowing it to participate in various chemical transformations.
Q6: How can the reactivity of this compound be compared to similar compounds?
A: Studies focusing on Nuclear Magnetic Resonance (NMR) provide insights into the electronic properties of this compound and its analogs. By analyzing 29Si-H coupling constants, researchers can infer the electron-donating or withdrawing nature of substituents attached to the silicon atom. This information helps understand how structural modifications affect the reactivity of this compound compared to similar compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Calcium bis{4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate}](/img/structure/B167430.png)



![[2.2]Paracyclophane](/img/structure/B167438.png)
